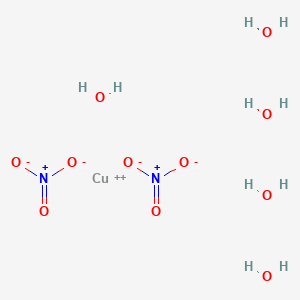

copper;dinitrate;pentahydrate

Description

Copper(II) nitrate pentahydrate (Cu(NO₃)₂·5H₂O), also termed "copper dinitrate pentahydrate," is a hydrated inorganic salt widely used in coordination chemistry and materials science. It serves as a precursor for synthesizing metal-organic frameworks (MOFs) and energetic complexes due to its stability and reactivity . The compound contains five water molecules in its crystalline structure, enhancing its solubility in aqueous solutions. Copper(II) ions (Cu²⁺) are biologically significant but can exhibit toxicity at elevated concentrations, necessitating careful handling in industrial and environmental contexts .

Properties

Molecular Formula |

CuH10N2O11 |

|---|---|

Molecular Weight |

277.63 g/mol |

IUPAC Name |

copper;dinitrate;pentahydrate |

InChI |

InChI=1S/Cu.2NO3.5H2O/c;2*2-1(3)4;;;;;/h;;;5*1H2/q+2;2*-1;;;;; |

InChI Key |

BICXKAQZWLCDDX-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper dinitrate pentahydrate can be synthesized by treating copper metal or its oxide with nitric acid. The reaction is as follows:

Cu+4HNO3→Cu(NO3)2+2H2O+2NO2

This reaction involves dissolving copper in concentrated nitric acid, resulting in the formation of copper(II) nitrate and nitrogen dioxide gas .

Industrial Production Methods

In industrial settings, copper dinitrate pentahydrate is produced by reacting copper metal with a dilute solution of nitric acid. The process is carried out in large reactors where the reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Copper dinitrate pentahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to copper metal or other copper compounds.

Substitution: It can participate in ligand exchange reactions to form complex compounds.

Common Reagents and Conditions

Oxidation: Copper dinitrate pentahydrate is used with reducing agents like hydrogen peroxide or hydrazine.

Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.

Substitution: Ligands like ammonia or ethylenediamine can be used to form complex compounds.

Major Products Formed

Oxidation: Copper oxide or other copper salts.

Reduction: Metallic copper or copper(I) compounds.

Substitution: Various copper complexes depending on the ligands used.

Scientific Research Applications

Copper dinitrate pentahydrate has numerous applications in scientific research:

Mechanism of Action

Copper dinitrate pentahydrate exerts its effects primarily through its ability to act as an oxidizing agent. It can donate electrons to various substrates, facilitating oxidation reactions. In biological systems, copper ions can interact with proteins and enzymes, affecting their function and activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of Hydrated Copper Salts

Environmental and Toxicological Profiles

- Aquatic Toxicity : Copper sulfate pentahydrate exhibits significant toxicity to Daphnia magna and Ceriodaphnia dubia, necessitating careful dosing in algaecide applications .

- Biological Accumulation : Chronic exposure to copper compounds increases hepatic copper levels in animals, though mortality rates remain unaffected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.